molecular formula C12H7FO3S B6399227 5-Fluoro-2-(5-formylthiophen-3-yl)benzoic acid CAS No. 1261905-73-0

5-Fluoro-2-(5-formylthiophen-3-yl)benzoic acid

Cat. No.: B6399227
CAS No.: 1261905-73-0
M. Wt: 250.25 g/mol
InChI Key: IBCMJNJXFJDKSK-UHFFFAOYSA-N
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Description

5-Fluoro-2-(5-formylthiophen-3-yl)benzoic acid is an organic compound with a unique molecular structure. It is characterized by the presence of a fluorine atom, a formyl group attached to a thiophene ring, and a benzoic acid moiety. This compound has a molecular weight of 250.25 g/mol and is known for its high purity, typically at least 95% .

Properties

IUPAC Name

5-fluoro-2-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO3S/c13-8-1-2-10(11(4-8)12(15)16)7-3-9(5-14)17-6-7/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCMJNJXFJDKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689471
Record name 5-Fluoro-2-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-73-0
Record name 5-Fluoro-2-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(5-formylthiophen-3-yl)benzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process generally involves the use of boron reagents, such as bis(pinacolato)diboron, and palladium catalysts. The reaction conditions include the use of bases like potassium phosphate and solvents such as toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro

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